Levobupivacaine

Overview

Description

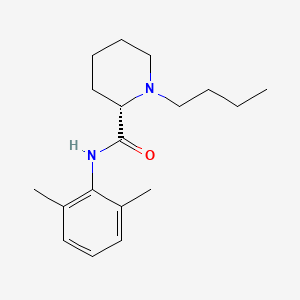

Levobupivacaine is a sodium channel blocker used as a long-acting local anaesthetic for epidural anesthesia . It is the S-enantiomer of bupivacaine, with efficacy similar to that of bupivacaine but with a reduced risk of cardiotoxicity .

Synthesis Analysis

The synthesis process of this compound hydrochloride has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes L-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, this compound hydrochloride is obtained with high purity .Molecular Structure Analysis

The molecular structure of this compound has been confirmed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chiral separation, substitution, and a salting reaction . The risk of the substitution reaction was evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.43 g/mol . It is a lipid-soluble highly potent local anesthetic with a pKa of 8.1, which is similar to that of the racemic bupivacaine . It is soluble in DMSO up to 10 mM .Scientific Research Applications

1. Clinical Uses in Anesthesia and Pain Management

Levobupivacaine is a long-acting amide local anesthetic, effective for epidural, spinal, peripheral nerve, ocular block, topical application, and local infiltration. It's used for anesthesia and analgesia in various clinical populations, offering a viable alternative to bupivacaine (Sanford & Keating, 2010).

2. Pharmacokinetics and Pharmacodynamics

This compound's effects stem from its action on motor and sensory nerves by inhibiting voltage-gated sodium channels. Its pharmacokinetic properties are similar to bupivacaine, with extensive metabolism in the liver and excretion via urine and feces. It has a favorable safety profile, although dose adjustments are recommended for certain populations (Heppolette et al., 2020).

3. Vasoconstriction and Cellular Mechanisms

This compound induces vasoconstriction in isolated rat aorta, mediated by activation of the lipoxygenase pathway and partly by the cyclooxygenase pathway. This action involves endothelial nitric oxide release and calcium influx via L-type calcium channels (Choi et al., 2010).

4. Comparative Efficacy with Other Anesthetics

This compound has been compared to ropivacaine and bupivacaine in various settings, showing similar efficacy and safety profiles. These studies explore its application in specific clinical contexts, like epidural blocks for spinal diseases or as part of combined spinal-epidural anesthesia, often finding comparable results to its counterparts (Egashira et al., 2014; Feng-qi, 2013).

5. Potential Anti-Tumor Effects

This compound may possess anti-tumor effects, particularly in breast cancer cells. It's shown to inhibit cell proliferation and promote apoptosis, potentially via the PI3K/Akt/mTOR signaling pathway. This suggests potential therapeutic applications beyond its primary use as an anesthetic (Kwakye et al., 2020).

Mechanism of Action

Target of Action

Levobupivacaine, an amino-amide local anesthetic drug, primarily targets the neuronal sodium channels . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

This compound exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .

Biochemical Pathways

This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is involved in controlling cell survival, proliferation, and growth . By suppressing this pathway, this compound may inhibit cancer cell proliferation and stimulate them towards cell death .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with bupivacaine. Both are extensively metabolized in the liver and excreted in the urine and feces . More than 97% of this compound is bound to plasma proteins, such as albumin and α1-glycoprotein .

Result of Action

The inhibition of sodium channels by this compound results in the blockade of nerve impulses, leading to local anesthesia and analgesia . In the context of cancer cells, this compound has been shown to inhibit proliferation and promote apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that subclinical doses of this compound cause net vasoconstriction when injected intradermally . Additionally, this compound is generally well-tolerated, but dose adjustment is important in certain populations such as pediatrics and the elderly .

Future Directions

Levobupivacaine is being explored for use in regional blockades in orthopedics and traumatology in children . New strategies incorporating high concentrations of this compound in drug delivery carriers are being developed to decrease opioid consumption and provide sustained pain relief following musculoskeletal surgery .

properties

IUPAC Name |

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBVLXFERQHONN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048496 | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.77e-02 g/L | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

27262-47-1 | |

| Record name | (-)-Bupivacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobupivacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobupivacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobupivacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Bupivacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOBUPIVACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobupivacaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is levobupivacaine and how does it work?

A1: this compound is the S(−)-enantiomer of bupivacaine, a long-acting local anesthetic belonging to the amino-amide group. [] Like other local anesthetics, this compound works by reversibly blocking the generation and conduction of nerve impulses, primarily by binding to voltage-gated sodium channels on nerve cell membranes. [, ] This effectively prevents the transmission of pain signals to the brain.

Q2: What are the advantages of this compound over bupivacaine?

A3: this compound has been shown to possess a more favorable safety profile compared to bupivacaine, specifically demonstrating less toxicity to the cardiovascular and central nervous systems. [, , ] This difference is attributed to the fact that this compound is a single enantiomer, while bupivacaine is a racemic mixture. The R(+)-enantiomer of bupivacaine is believed to be responsible for its higher toxicity. [, , ]

Q3: What is the evidence for the reduced cardiotoxicity of this compound?

A4: Animal studies, particularly in sheep, have shown that this compound induces fewer and less severe cardiac arrhythmias compared to bupivacaine at doses that produce similar levels of central nervous system effects. [, ] This suggests a greater margin of safety for this compound in clinical practice.

Q4: How is this compound metabolized and eliminated?

A5: Similar to bupivacaine, this compound is primarily metabolized in the liver by CYP3A4 enzymes. [] It is then excreted primarily in the urine, mainly as metabolites. []

Q5: What are the common routes of administration for this compound?

A6: this compound is commonly administered via epidural or intrathecal routes for labor analgesia [, , , ], and post-operative pain management following lower limb surgeries. [, , , ] It is also used for peripheral nerve blocks, such as the sciatic nerve block [, ] and brachial plexus block. [, , ]

Q6: What are the advantages of adding adjuvants to this compound for regional anesthesia?

A7: Adding adjuvants like opioids (fentanyl, morphine) [, , , ] or α2-agonists (clonidine, dexmedetomidine) [, , , ] to this compound can enhance its analgesic effects, potentially prolonging the duration of analgesia and reducing the need for rescue analgesia.

Q7: Is there a difference in efficacy between this compound and ropivacaine for caudal anesthesia in children?

A8: A study comparing minimum local analgesic concentrations found no significant difference in the ED50 for caudal this compound and ropivacaine in children receiving sevoflurane. [] This suggests that both agents have similar potency for this type of block.

Q8: Are there any concerns regarding the use of this compound with sodium bicarbonate?

A9: While sodium bicarbonate is sometimes added to local anesthetics to potentially accelerate the onset of the block [], there are reports of precipitation occurring when mixing sodium bicarbonate with this compound. [] This highlights the importance of consulting the manufacturer’s instructions and considering the potential for incompatibility when mixing medications.

Q9: What are the potential benefits of using this compound in diabetic patients with painful neuropathy?

A10: Research suggests that this compound may have a role in managing neuropathic pain. Studies in diabetic rats have demonstrated that both systemic and local administration of this compound can produce significant antihyperalgesic and antiallodynic effects. []

Q10: How does this compound affect wound healing?

A11: Research on the effect of this compound on wound healing shows mixed results. While some studies in rats indicate that this compound may initially enhance wound healing [], other research suggests a potential for delayed healing with higher concentrations of the drug. [] More research is needed to fully understand these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812705.png)

![N-[(4-methoxyphenyl)methyl]propan-2-amine;oxalic acid](/img/structure/B7812713.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B7812722.png)